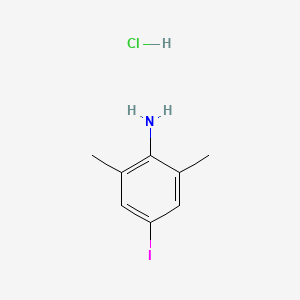

盐酸4-碘-2,6-二甲苯胺

描述

4-Iodo-2,6-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 138385-59-8 . It has a molecular weight of 283.54 and its IUPAC name is 4-iodo-2,6-dimethylaniline hydrochloride . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride involves an aromatic iodination reaction with molecular iodine . The desired products are isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis

The molecular formula of 4-Iodo-2,6-dimethylaniline hydrochloride is C8H11ClIN . Its average mass is 283.537 Da and its monoisotopic mass is 282.962463 Da .Physical And Chemical Properties Analysis

4-Iodo-2,6-dimethylaniline hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

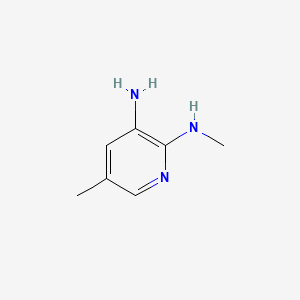

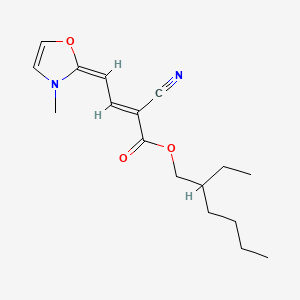

Synthesis of Rilpivirine

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1). It was approved by the U.S. FDA in 2011 . 4-Iodo-2,6-dimethylaniline hydrochloride is used in the synthesis of rilpivirine . The development of an effective synthetic route of rilpivirine using less toxic organic reagents and low boiling solvents has been reported . The overall yield improved from 18.5% to 21% through this optimized synthetic procedure .

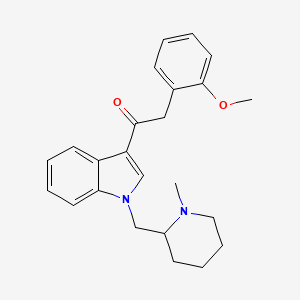

Synthesis of Benzothiazoles

Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. 4-Iodo-2,6-dimethylaniline hydrochloride is employed in the synthesis of benzothiazoles through copper-catalyzed one-pot three-component reactions . Sodium hydrosulfide is used as a sulfur surrogate in these reactions .

安全和危害

The safety information for 4-Iodo-2,6-dimethylaniline hydrochloride indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-iodo-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJAHWCOSKIEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721594 | |

| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,6-dimethylaniline hydrochloride | |

CAS RN |

138385-59-8 | |

| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of the iodination reaction described in the paper?

A1: The paper describes a simple and scalable method for iodinating 2,6-dialkylanilines []. This is significant because these iodinated compounds serve as versatile building blocks for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry. The ability to introduce iodine into these molecules efficiently opens up possibilities for creating a diverse library of compounds with potentially useful properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)

![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)